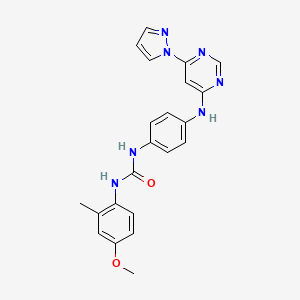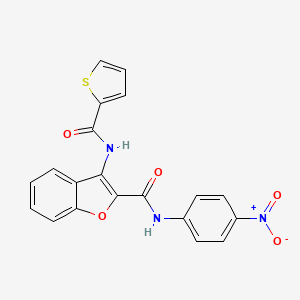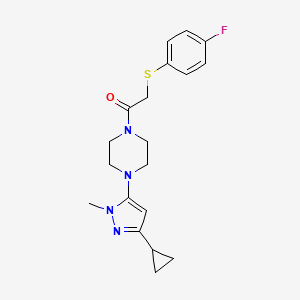
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, also known as DMTB, is a novel compound with potential applications in scientific research. DMTB is a small molecule that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide and its derivatives have been utilized in the synthesis of a broad range of heterocyclic compounds. These compounds are significant due to their potential applications in pharmaceuticals, agrochemicals, and materials science. For example, research by Mohareb et al. (2004) demonstrated the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from related precursors, highlighting the versatility of these compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitumor Activity
Some derivatives of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide have been evaluated for their antitumor properties. Shams et al. (2010) synthesized different heterocyclic derivatives and assessed their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This study indicates the potential of these compounds in the development of new antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of compounds related to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide provides essential insights into their chemical properties and potential applications. Arslan, Kazak, and Aydın (2015) performed a comprehensive study involving DFT calculations, vibrational frequency analysis, and X-ray diffraction to understand the molecular geometry and electronic properties of similar compounds. This type of research is crucial for designing compounds with desired properties for specific applications (Arslan, Kazak, & Aydın, 2015).
Anti-inflammatory Activity
Compounds structurally related to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide have also been investigated for their anti-inflammatory activity. Sunder and Maleraju (2013) synthesized several derivatives and evaluated their anti-inflammatory properties, finding significant activity in some compounds. This suggests the potential therapeutic applications of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-4-5-7-17(13)19(23)20-9-10-22-15(3)18(14(2)21-22)16-8-11-24-12-16/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDVPOPQVDJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)
![N-(4-fluorophenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2476534.png)
![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)
